molecular formula C12H15ClN2 B2869778 3-Pyrrolidin-3-yl-1H-indole;hydrochloride CAS No. 95766-48-6

3-Pyrrolidin-3-yl-1H-indole;hydrochloride

Cat. No.: B2869778
CAS No.: 95766-48-6
M. Wt: 222.72
InChI Key: QEHMBCDTVQBATA-UHFFFAOYSA-N
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Description

Significance of Indole-Pyrrolidine Hybrid Scaffolds in Modern Drug Discovery

Indole-pyrrolidine hybrid scaffolds represent a compelling class of compounds in the quest for new drugs. The indole (B1671886) ring system, a common feature in numerous natural products and pharmaceuticals, provides a planar, aromatic core that can engage in various non-covalent interactions with biological macromolecules. researchgate.net The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, introduces a three-dimensional character and stereochemical complexity. researchgate.netnih.gov This combination allows for a more comprehensive exploration of the chemical space around a biological target, potentially leading to enhanced potency and selectivity. researchgate.net The fusion of these two privileged structures has given rise to a new generation of molecules with diverse pharmacological activities.

Privileged Status and Therapeutic Potential of Indole-Containing Heterocycles

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govijpsr.com This status is attributed to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets. researchgate.net The indole ring's unique electronic properties and its capacity to participate in hydrogen bonding and π-stacking interactions are key to its biological promiscuity. nih.gov Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. mdpi.combenthamscience.comnih.gov The inherent bioactivity of the indole core makes it an attractive starting point for the design of novel therapeutic agents. researchgate.net

Evolution of Indole-Pyrrolidine Derivatives in Pharmaceutical Research

The journey of indole-pyrrolidine derivatives in pharmaceutical research has been marked by a progressive understanding of their structure-activity relationships. Early research often focused on simple substitutions on either the indole or pyrrolidine rings. However, advancements in synthetic methodologies have enabled the creation of more complex and stereochemically defined analogs. mdpi.com A notable evolution has been the development of spirocyclic indole-pyrrolidine systems, such as spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones, which have shown promise as potent and chemically stable inhibitors of protein-protein interactions, for instance, in the context of the MDM2-p53 pathway in cancer. acs.orgresearchgate.net The continuous exploration of this chemical space has led to the identification of derivatives with selective modulation of various receptors and enzymes, highlighting the adaptability and therapeutic potential of this scaffold. nih.gov

Interactive Data Table: Biologically Active Indole-Pyrrolidine Derivatives

Compound ClassBiological TargetTherapeutic Area
Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-oneMDM2-p53 InteractionOncology
3-Pyrrolidine-indole derivativesSerotonin (B10506) 5-HT2A ReceptorsCNS Disorders
Pyrrolidine-substituted indolesVarious kinasesOncology
Indole-based pyrrolidine alkaloidsNicotinic acetylcholine (B1216132) receptorsNeurological Disorders

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-3-yl-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9;/h1-4,8-9,13-14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCMPEOPDFZARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95766-48-6
Record name 3-(pyrrolidin-3-yl)-1H-indole hydrochloride
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Synthetic Methodologies for 3 Pyrrolidin 3 Yl 1h Indole and Its Derivatives

Classical and Contemporary Synthetic Routes to the 3-Pyrrolidin-3-yl-1H-indole Core

The construction of the 3-pyrrolidin-3-yl-1H-indole core has been approached through several established and modern synthetic strategies. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.

Fischer Indole (B1671886) Synthesis Approaches for Indole-Pyrrolidine Scaffolds

The Fischer indole synthesis, a venerable method in heterocyclic chemistry, remains a cornerstone for the construction of the indole nucleus. mdpi.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com In the context of 3-pyrrolidin-3-yl-1H-indole, this would conceptually involve a phenylhydrazine and a 3-pyrrolidinyl ketone or a related precursor.

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com Subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to the formation of a di-imine intermediate. Aromatization and intramolecular cyclization, followed by the elimination of ammonia, yield the final indole ring. byjus.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. mdpi.comwikipedia.org

While direct application of the Fischer indole synthesis to form the 3-pyrrolidinyl-indole core can be challenging due to the nature of the required ketone precursor, variations and multi-component approaches have expanded its utility. nih.gov A three-component variant, for instance, can generate the necessary arylhydrazone in situ from a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt, offering a one-pot process to substituted indoles. nih.gov

ReactionKey FeaturesCatalystsRef.
Fischer Indole SynthesisCyclization of arylhydrazonesBrønsted or Lewis acids mdpi.comwikipedia.orgbyjus.com
Three-Component Fischer Indole SynthesisIn situ generation of arylhydrazoneAcidic conditions nih.gov

Vicarious Nucleophilic Substitution (VNS) Strategies for Indole-Pyrrolidine Assembly

Vicarious Nucleophilic Substitution (VNS) presents a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitroindoles. wikipedia.orgiupac.org This reaction allows for the introduction of a nucleophile, effectively replacing a hydrogen atom. wikipedia.org In the synthesis of indole-pyrrolidine structures, VNS can be envisioned as a method to introduce a pyrrolidine (B122466) precursor onto a suitably activated indole ring.

The VNS reaction typically involves a nucleophile that carries a leaving group. nih.gov The nucleophile adds to the electron-deficient aromatic ring, forming a Meisenheimer-type adduct. Subsequent base-induced β-elimination of the leaving group and a proton restores aromaticity, resulting in the substituted product. nih.gov This strategy offers a direct route for C-C bond formation at positions that are not easily accessible through classical electrophilic substitution. The VNS reaction has been shown to be a versatile tool for the functionalization of heterocyclic compounds. iupac.org

Palladium-Catalyzed Coupling Reactions in Indole-Pyrrolidine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted indoles. mdpi.comnih.gov These methods provide a highly efficient and versatile means of forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of 3-pyrrolidin-3-yl-1H-indole, palladium-catalyzed reactions can be employed to couple an indole precursor with a pyrrolidine-containing fragment.

One such approach is the hydroarylation of pyrrolines, which can yield 3-aryl pyrrolidines. nih.govresearchgate.net This process involves the palladium-catalyzed addition of an aryl group and a hydrogen atom across the double bond of a pyrroline. nih.govresearchgate.net The reaction has a broad substrate scope and can be used to synthesize drug-like molecules directly from readily available precursors. nih.govresearchgate.net

Another powerful palladium-catalyzed method is the direct arylation of indoles. This approach allows for the C-H functionalization of the indole ring with an aryl halide, providing a regioselective route to 3-aryl-1H-indoles. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a suitable ligand. nih.gov

ReactionCatalyst SystemKey FeaturesRef.
Pyrroline HydroarylationPalladium catalystDirect formation of 3-aryl pyrrolidines nih.govresearchgate.net
Direct Arylation of IndolesPd(OAc)2/dppmRegioselective C-H functionalization nih.gov
Sonogashira and Suzuki CouplingPalladium catalystFunctionalization of 3-iodoindoles nih.gov

One-Pot and Multicomponent Reactions for Efficient Access to Derivatives

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. researchgate.netrsc.org These approaches are particularly valuable for building libraries of compounds for drug discovery. Several MCRs have been developed for the synthesis of indole and pyrrolidine-containing scaffolds. nih.govrsc.org

A one-pot, three-component synthesis of spiro[indoline-pyrrolidine] derivatives has been achieved through a 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated in situ from an isatin (B1672199) and sarcosine) and a dipolarophile. This method provides a mild and operationally simple route to complex heterocyclic systems with high regio- and stereoselectivity.

Furthermore, multicomponent reactions have been utilized for the modular assembly of indole-fused heterocycles, demonstrating the power of this strategy in generating structural diversity. rsc.org These reactions often proceed with high atom economy and can significantly reduce the number of synthetic steps and purification procedures required.

Stereoselective Synthesis and Chiral Resolution of 3-Pyrrolidin-3-yl-1H-indole Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is of paramount importance.

Stereoselective approaches to pyrrolidine derivatives often utilize precursors derived from naturally occurring chiral molecules, such as proline or 4-hydroxyproline. mdpi.com These methods involve the functionalization of the pre-existing chiral center to construct the desired pyrrolidine ring. mdpi.com Alternatively, stereoselective synthesis can be achieved through asymmetric catalysis, where a chiral catalyst directs the formation of a specific enantiomer.

For racemic mixtures, chiral resolution is a common method to separate the enantiomers. wikipedia.org This typically involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org The resulting diastereomers, having different physical properties, can then be separated by techniques such as crystallization. wikipedia.org Another approach is chiral chromatography, which utilizes a chiral stationary phase to separate the enantiomers. researchgate.net

Targeted Chemical Functionalization and Derivatization Strategies

Once the core 3-pyrrolidin-3-yl-1H-indole scaffold is assembled, further functionalization and derivatization can be carried out to explore the structure-activity relationships of these compounds. The indole ring is amenable to a variety of chemical transformations.

Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the indole nucleus. The position of substitution is influenced by the electronic properties of the indole ring and the reaction conditions. The nitrogen atom of the indole can also be alkylated or acylated.

Identification and Synthesis of Key Synthetic Precursors and Intermediates

The synthesis of 3-pyrrolidin-3-yl-1H-indole hydrochloride necessitates the strategic formation of a carbon-carbon bond between the C3 position of an indole nucleus and the C3 position of a pyrrolidine ring. The key challenges lie in the selective functionalization of both heterocyclic systems and their subsequent coupling. The identification and synthesis of suitable precursors and intermediates are therefore critical for an efficient synthetic route. These precursors typically involve an appropriately activated indole species and a pyrrolidine ring with a functional group that allows for nucleophilic or electrophilic interaction.

A common approach involves the use of a protected pyrrolidine precursor to prevent unwanted side reactions and to ensure regioselectivity during the coupling step. Similarly, the indole precursor may also be protected, particularly at the nitrogen atom, to enhance its stability and reactivity.

Key Precursors for the Pyrrolidine Moiety:

Precursor NameChemical StructureRationale for Use
N-Boc-3-pyrrolidinone Provides a protected nitrogen and a ketone functionality at the C3 position, which can be converted to a leaving group or used in reductive amination or Wittig-type reactions.
N-Boc-3-hydroxypyrrolidine The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate) for nucleophilic substitution by an indole nucleophile.
N-Boc-3-aminopyrrolidine The amino group can be a handle for various functional group transformations or for participating in coupling reactions.

The Boc (tert-butyloxycarbonyl) protecting group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is convenient for the final deprotection to yield the hydrochloride salt.

Key Precursors for the Indole Moiety:

The indole nucleus can be pre-functionalized to facilitate the coupling reaction. The choice of the indole precursor depends on whether the indole will act as a nucleophile or an electrophile.

Precursor NameChemical StructureRationale for Use
Indole Can act as a nucleophile at the C3 position in reactions with an electrophilic pyrrolidine precursor.
Indole-3-boronic acid A key intermediate for Suzuki coupling reactions with a pyrrolidine precursor bearing a halide or triflate at the C3 position.
3-Bromoindole Can serve as an electrophilic partner in cross-coupling reactions such as Suzuki or Stille coupling.

Synthetic Intermediates and Coupling Strategies:

The assembly of the 3-pyrrolidin-3-yl-1H-indole scaffold can be envisioned through several key transformations, leading to the formation of crucial intermediates.

One plausible strategy involves the reaction of an indole nucleophile with an electrophilic pyrrolidine. For instance, indole can react with a C3-functionalized pyrrolidine, such as N-Boc-3-(tosyloxy)pyrrolidine, in the presence of a base. The resulting intermediate would be the N-Boc protected 3-(pyrrolidin-3-yl)-1H-indole.

Another powerful approach is the use of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling between indole-3-boronic acid and an N-Boc-3-halopyrrolidine would furnish the desired carbon-carbon bond. This method offers high efficiency and functional group tolerance.

Illustrative Synthetic Intermediates:

Intermediate NameChemical StructureSynthetic Role
N-Boc-3-(1H-indol-3-yl)pyrrolidine The direct product of the coupling reaction between the indole and pyrrolidine precursors. Requires subsequent deprotection.
N-Boc-3-(1H-indol-3-ylidene)pyrrolidine An enamine-type intermediate that could be formed and subsequently reduced to the final product.

The final step in the synthesis is typically the deprotection of the pyrrolidine nitrogen, often accomplished by treatment with a strong acid such as hydrochloric acid, which concurrently forms the desired hydrochloride salt. The choice of precursors and the synthetic route can be adapted to introduce various substituents on either the indole or the pyrrolidine ring, allowing for the generation of a library of derivatives.

Structure Activity Relationship Sar Studies of 3 Pyrrolidin 3 Yl 1h Indole Analogues

Positional Scanning and Substituent Effects on Biological Activity

Influence of Indole (B1671886) Ring Substitutions on Molecular Target Affinity

The electronic and steric properties of substituents on the indole ring play a crucial role in modulating the molecular target affinity of 3-pyrrolidin-3-yl-1H-indole analogues. Research has shown that even minor alterations to the indole nucleus can lead to significant changes in biological activity.

For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives designed as dual 5-HT1A receptor and serotonin (B10506) transporter (SERT) ligands, substitutions at the 5-position of the indole ring were found to have a pronounced effect on binding affinities. The introduction of a methoxy (B1213986) or a fluoro group at this position was explored. The data revealed that a 5-methoxy substituent on the indole ring, in combination with a four-carbon linker, generally led to high affinity for both the 5-HT1A receptor and SERT. uj.edu.pl

Furthermore, the nature of the substituent at the terminal phenyl ring, which is part of a larger appended moiety, also influences the activity. Electron-withdrawing groups such as cyano (CN), and halogens (Cl, Br, F) on this distal phenyl ring were shown to be favorable for high affinity. For example, a compound featuring a 5-methoxy group on the initial indole and a 5-carbonitrile on the terminal indole moiety, connected via a butyl-tetrahydropyridine linker to the pyrrolidine-2,5-dione, displayed a Ki of 10.0 nM for the 5-HT1A receptor and 2.8 nM for SERT. uj.edu.pl

The table below illustrates the effect of substituents on the indole ring and a connected aryl moiety on the binding affinity for the 5-HT1A receptor and SERT.

Table 1: Influence of Indole and Phenyl Substituents on Receptor Affinity

Compound ID R1 (Indole) R2 (Phenyl) Linker Length (n) Ki (5-HT1A) [nM] Ki (SERT) [nM]
4a H H 4 24.0 4.8
4d 5-OCH3 H 4 12.0 4.0
4f 5-OCH3 5-CN 4 10.0 2.8
5a H H 3 11.0 2.9
5d 5-OCH3 H 3 14.0 3.2
6a H H 2 30.0 2.1

| 6c | 5-OCH3 | H | 2 | 27.0 | 2.8 |

Data sourced from a study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. uj.edu.pl

Impact of Pyrrolidine (B122466) Ring Modifications on Receptor Interactions

N-substitution on the pyrrolidine ring is a common strategy to modulate pharmacological activity. In a series of nociceptin (B549756) opioid receptor (NOP) ligands, the substitution on the pyrrolidine nitrogen was shown to be a key determinant of agonist efficacy. For example, a simple 3-(N-pyrrolidinyl)methyl indole displayed full agonism at the NOP receptor. nih.gov

Furthermore, the stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity. For instance, in a different class of compounds, the orientation of a methyl group at the 3-position of the pyrrolidine ring was found to be responsible for conferring a pure estrogen receptor α antagonist and selective ER degrader (PA-SERD) profile. nih.gov This highlights that the spatial arrangement of even small alkyl groups on the pyrrolidine ring can drastically alter the mode of interaction with the target receptor.

The table below summarizes the effect of pyrrolidine ring modifications on the activity of different classes of compounds, illustrating the importance of this moiety.

Table 2: Effect of Pyrrolidine Ring Modifications on Biological Activity

Compound Class Pyrrolidine Modification Target Receptor Observed Effect
Indole-based NOP Ligands N-methyl substitution NOP Full agonism nih.gov
Antiestrogen Benzopyran Derivatives 3-R-methyl substitution Estrogen Receptor α Pure antagonism and selective degradation nih.gov

Role of Linker Length and Flexibility in Indole-Pyrrolidine Conjugates

In the previously mentioned series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the length of the alkyl linker connecting the pyrrolidine nitrogen to a tetrahydropyridine-indole moiety was varied. Linkers of two, three, and four methylene (B1212753) units were investigated. The results indicated that a three or four-carbon linker was generally optimal for high affinity at both the 5-HT1A receptor and SERT. uj.edu.pl A two-carbon linker, in some cases, led to a slight decrease in affinity, suggesting that a certain distance and degree of flexibility are required for optimal interaction with the target receptors. uj.edu.pl

The table below presents data on how the linker length affects the binding affinity of these dual 5-HT1A/SERT ligands.

Table 3: Impact of Linker Length on Receptor Affinity

Compound ID R1 (Indole) R2 (Phenyl) Linker Length (n) Ki (5-HT1A) [nM] Ki (SERT) [nM]
6a H H 2 30.0 2.1
5a H H 3 11.0 2.9
4a H H 4 24.0 4.8
6c 5-OCH3 H 2 27.0 2.8
5d 5-OCH3 H 3 14.0 3.2

| 4d | 5-OCH3 | H | 4 | 12.0 | 4.0 |

Data sourced from a study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. uj.edu.pl

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry is a fundamental aspect of the SAR of 3-pyrrolidin-3-yl-1H-indole analogues. The presence of chiral centers in the pyrrolidine ring and potentially in substituents allows for the existence of stereoisomers, which can exhibit significantly different pharmacological profiles. researchgate.net

The differential binding of enantiomers to their biological targets is a well-established principle in pharmacology. For closely related structures like 3-(piperidin-3-yl)-1H-indoles, the synthesis and determination of the absolute configuration of the (R) and (S) enantiomers have been a focus of research. mdpi.com This underscores the recognized importance of stereochemistry in this class of compounds. It is highly probable that the enantiomers of 3-pyrrolidin-3-yl-1H-indole would also display differential activity, with one enantiomer likely being more potent or having a different functional profile than the other.

A review on the use of the pyrrolidine scaffold in drug discovery highlights that the stereogenicity of the carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.net The spatial orientation of substituents on the pyrrolidine ring can lead to distinct interactions with the amino acid residues of the receptor binding site.

Conformational Analysis and Bioactive Conformations of Derivatives

The three-dimensional conformation of 3-pyrrolidin-3-yl-1H-indole analogues is a key determinant of their biological activity. The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, often described as envelope or twist forms. The preferred conformation can be influenced by the substituents on the ring.

The pyrrolidine ring can exist in specific "Cγ-exo" and "Cγ-endo" envelope conformations. The choice of substituents can "lock" the ring into a preferred conformation, which can be beneficial for receptor binding by reducing the entropic penalty upon binding. Inductive and stereoelectronic factors of the substituents influence the puckering of the pyrrolidine ring and, consequently, its pharmacological efficacy. nih.gov

For example, a cis-3,4-diphenylpyrrolidine scaffold can adopt a "U-shaped" conformation that is advantageous for inverse agonist activity at the RORγt receptor. nih.gov While this is not a 3-pyrrolidin-3-yl-1H-indole, it illustrates the principle that the conformational preferences of the pyrrolidine ring, dictated by its substitution pattern, are critical for its biological function. The bioactive conformation is the specific three-dimensional arrangement of the molecule that is recognized by and binds to the target receptor to elicit a biological response. Understanding the preferred bioactive conformation is crucial for the rational design of more potent and selective analogues.

Molecular Mechanisms and Target Engagement of 3 Pyrrolidin 3 Yl 1h Indole Derivatives

Serotonergic Receptor Interactions and Affinity Profiling (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Derivatives of the 3-pyrrolidin-3-yl-1H-indole class have been extensively investigated for their interactions with various serotonin (B10506) (5-HT) receptor subtypes, which are crucial targets for neuropsychiatric disorders. Affinity profiling has revealed that specific structural modifications to the core scaffold can yield potent and selective ligands for receptors such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7.

For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated a notable dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov One of the most promising compounds from this series, 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (designated as 4f), exhibited a high affinity for the 5-HT1A receptor with a Ki value of 10.0 nM. nih.gov This compound was identified as a 5-HT1A receptor agonist. nih.gov

Furthermore, research into N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives has identified potent and selective antagonists for the 5-HT6 receptor. researchgate.net The indole (B1671886) scaffold is a common feature in many 5-HT6 receptor ligands, and modifications at the N1 position have proven effective in developing selective antagonists. researchgate.net Compound 25 from this series, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, showed a very high affinity for the 5-HT6 receptor (Ki = 2 nM) and maintained high selectivity over other serotonin receptors like 5-HT1A, 5-HT2A, and 5-HT7. researchgate.net

Other studies have confirmed that 3-pyrrolidine-indole derivatives can act as agonists or partial agonists at 5-HT2A receptors, a key target for psychedelic agents and certain antipsychotics. nih.govnih.gov The affinity for these various receptors highlights the tunability of the indole-pyrrolidine scaffold for achieving specific serotonergic profiles.

CompoundTarget ReceptorAffinity (Ki)Functional Activity
Compound 4f5-HT1A10.0 nMAgonist
Compound 255-HT62 nMAntagonist
Compound 255-HT1A312 nMN/A
Compound 255-HT2A150 nMN/A
Compound 255-HT785 nMN/A

Neurotransmitter Transporter Binding and Modulation (e.g., SERT, DAT, NET)

Monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft and are primary targets for antidepressants and other psychotropic medications. medchemexpress.com Derivatives of 3-pyrrolidin-3-yl-1H-indole have shown significant activity, particularly at SERT.

The same series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives that showed high 5-HT1A affinity also demonstrated potent inhibition of serotonin reuptake. nih.gov The standout compound, 4f , displayed a dual action with a very high affinity for SERT, evidenced by a Ki value of 2.8 nM. nih.gov This dual targeting of 5-HT1A receptors and SERT is a recognized strategy in the development of novel antidepressants with potentially improved efficacy and faster onset of action. nih.gov The 3-(4-piperidyl)-1H-indole scaffold is another known inhibitor of SERT, and its combination with fragments that bind to 5-HT1A has been explored to create dual-action ligands. mdpi.com

While the primary focus has been on SERT, some derivatives have been evaluated for their effects on DAT and NET to determine their selectivity profile. For example, certain N1-azinylsulfonyl-indole derivatives were found to have weak affinity for SERT, indicating that specific structural modifications can steer the molecule's selectivity away from the transporter and towards G-protein coupled receptors. researchgate.net

CompoundTarget TransporterAffinity (Ki)
Compound 4fSERT2.8 nM

Kinase Inhibition Profiles and Associated Cellular Pathways (e.g., EGFR, PDGFR-β, BRAF)

In the field of oncology, protein kinases are crucial targets due to their role in regulating cell growth, proliferation, and survival. The indole nucleus is a privileged scaffold found in many kinase inhibitors. Derivatives incorporating the pyrrolidine-indole structure have been developed as potent inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated in various cancers. nih.gov

A novel series of 5-chloro-indole-2-carboxylate derivatives, including compounds with a pyrrolidin-1-yl substituent, has been identified as potent inhibitors of mutant EGFR and BRAF pathways. nih.gov For example, compound 3b (R = p-pyrrolidin-1-yl) from this series exhibited potent antiproliferative activity and was a more effective inhibitor of EGFR than the reference drug erlotinib, with an IC50 value of 74 nM. nih.gov The same compound also showed significant activity against the BRAFV600E mutant. nih.gov Molecular docking studies revealed that the pyrrolidin-1-yl moiety can form hydrogen bonds and pi-H interactions within the kinase's active site, contributing to its high binding affinity. nih.gov

Other studies have also explored pyrazolinyl-indole derivatives and indole-based structures as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the broad applicability of this chemical class in targeting receptor tyrosine kinases. biorxiv.orgnwafu.edu.cn

CompoundTarget KinaseInhibitory Concentration (IC50)
Compound 3b (R = p-pyrrolidin-1-yl)EGFR74 nM
Compound 3e (R = m-piperidin-1-yl)EGFR68 nM
Erlotinib (Reference)EGFR80 nM

Modulation of Protein-Protein Interactions (e.g., MDM2-p53)

Disrupting key protein-protein interactions (PPIs) is an emerging strategy in cancer therapy. The interaction between the p53 tumor suppressor and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target. Inhibition of this PPI can reactivate p53, leading to apoptosis in cancer cells with wild-type p53. researchgate.net

Spiro-oxindole compounds, which feature a spiro[indole-pyrrolidin]-one core, have been developed as potent and chemically stable inhibitors of the MDM2-p53 interaction. nih.govechelon-inc.com These compounds are designed to mimic the key interactions of the p53 peptide in the binding pocket of MDM2. nih.gov Structure-based optimization has led to complex fused ring systems, such as the spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold, that bind effectively to the MDM2 protein. nih.govechelon-inc.com

Similarly, 3,3'-spirocyclopentene oxindoles, which are structurally related to the spiropyrrolidine oxindoles, have also been identified as a new class of MDM2-p53 inhibitors. nih.gov These derivatives have demonstrated potent inhibition in in vitro assays with IC50 values in the low nanomolar range and have been shown to activate p53 in cancer cell lines. nih.govnih.gov

Compound ClassTarget InteractionInhibitory Concentration (IC50)
3,3'-Spirocyclopentene oxindole (B195798) derivativeMDM2-p533.1 nM
Spiro-indoline-pyrazolo[3,4-b]pyridine (7f)MDM2-p533.05 µM
Nutlin-1 (Reference)MDM2-p538.21 µM

Investigations into Other Identified Molecular Targets (e.g., COX-2, DprE1, PIKfyve)

The versatility of the indole-pyrrolidine scaffold extends to other diverse molecular targets involved in inflammation and infectious diseases.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major goal for anti-inflammatory drug design. researchgate.net Several studies have reported that indole-based derivatives can act as COX-2 inhibitors. For example, indole-linked 1,2,3-triazole derivatives have been shown to efficiently modulate COX-2 protein levels. Additionally, computational studies have been performed on pyrrolidine (B122466) derivatives to assess their potential to inhibit COX-1 and COX-2 enzymes.

PIKfyve Kinase: The lipid kinase PIKfyve has been identified as the molecular target for a class of compounds known as indolyl-pyridinyl-propenones, which induce a non-apoptotic form of cell death called methuosis. nih.gov One such compound, MOMIPP , potently inhibits PIKfyve kinase activity with an IC50 in the low nanomolar range. nih.gov PIKfyve is crucial for endosomal trafficking, and its inhibition leads to the accumulation of large cytoplasmic vacuoles, a hallmark of methuosis. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis and is a validated target for anti-tuberculosis drugs. nih.govnih.gov While various indole-containing scaffolds, such as azaindoles, have been developed as non-covalent inhibitors of DprE1, specific research directly linking 3-pyrrolidin-3-yl-1H-indole derivatives to DprE1 inhibition is not prominent in the reviewed literature.

CompoundTargetActivity (IC50)Binding Affinity (Kd)
MOMIPPPIKfyve5.05 nM5.3 nM

Elucidation of Molecular Signaling Pathways Activated or Inhibited by Derivatives

The engagement of specific molecular targets by 3-pyrrolidin-3-yl-1H-indole derivatives leads to the modulation of critical intracellular signaling pathways.

PI3K/Akt/mTOR/NF-κB Signaling: Indole compounds, in general, are known to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is fundamental for cell survival and proliferation. By inhibiting upstream activators like receptor tyrosine kinases (e.g., EGFR), these derivatives can effectively shut down this pro-survival cascade. Furthermore, they can modulate the downstream transcription factor NF-κB, which plays a role in inflammation, invasion, and angiogenesis.

EGFR/BRAF Pathways: As discussed, specific indole-pyrrolidine derivatives directly inhibit EGFR and BRAF kinases. nih.gov This inhibition blocks the downstream MAPK/ERK and PI3K/Akt signaling pathways, which are hyperactivated in many cancers due to mutations in these kinases, thereby halting uncontrolled cell proliferation.

p53 Pathway Activation: By inhibiting the MDM2-p53 interaction, spiro[indole-pyrrolidin] derivatives stabilize and activate the p53 tumor suppressor. nih.govechelon-inc.com Activated p53 can then transcriptionally activate target genes that induce cell cycle arrest, apoptosis, and senescence, providing a powerful mechanism for cancer cell elimination. researchgate.net

Serotonergic Signaling: Through interactions with 5-HT receptors and transporters, these derivatives directly modulate serotonergic neurotransmission. nih.gov Agonism at 5-HT1A receptors or inhibition of SERT, for example, leads to increased serotonin signaling, which is the underlying mechanism for many antidepressant and anxiolytic drugs. nih.gov

Computational Chemistry and in Silico Approaches in 3 Pyrrolidin 3 Yl 1h Indole Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as 3-Pyrrolidin-3-yl-1H-indole, and a biological target, typically a protein.

Ligand-Protein Interaction Profiling

Through molecular docking simulations, a detailed profile of the interactions between 3-Pyrrolidin-3-yl-1H-indole and the amino acid residues within the active site of a target protein can be generated. These interactions are fundamental to the compound's biological activity. The indole (B1671886) ring can participate in π-π stacking and hydrophobic interactions, while the pyrrolidine (B122466) ring and the secondary amine can form hydrogen bonds and electrostatic interactions. The specific nature of these interactions is highly dependent on the topology and chemical environment of the protein's binding pocket. For instance, studies on various indole derivatives have shown that interactions with key residues like glutamate (B1630785) can be vital for the binding of inhibitors.

Binding Affinity Estimation and Ranking

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol). This value provides a prediction of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. These scores allow for the ranking of different compounds against a specific target, prioritizing those with the highest predicted affinity for synthesis and experimental testing. For example, docking studies on other indole derivatives have predicted binding affinities ranging from -10.40 to -11.35 kcal/mol for targets like COX-2.

Interactive Table: Predicted Binding Affinities of Indole Analogs with Target Proteins

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Indole DerivativesPim-1 Kinase-8.5 to -9.5Glu121, Leu120
Spiro-oxindolesMDM2-7.0 to -8.2His96, Val93
Indole-based AntimicrobialsMurC Ligase-8.0 to -11.5Arg373, Ser154

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule. These calculations can provide valuable information about the distribution of electrons, molecular orbital energies (like HOMO and LUMO), and electrostatic potential of 3-Pyrrolidin-3-yl-1H-indole. This data helps in understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets at an electronic level. For instance, DFT has been used to understand the molecular stability of synthesized indole-related compounds.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking. These simulations allow for the sampling of different conformations of both the ligand and the protein, providing a more realistic representation of the biological system. The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

In Silico Prediction of In Vitro Metabolic Stability and Site of Metabolism Analysis

Understanding a compound's metabolic fate is critical in drug development. In silico tools can predict the metabolic stability of 3-Pyrrolidin-3-yl-1H-indole and identify the most likely sites of metabolism. Software programs like MetaSite can predict which atoms in the molecule are most susceptible to modification by metabolic enzymes, such as cytochrome P450s. This information is crucial for identifying potential metabolites and for designing compounds with improved metabolic profiles. Unexpected metabolism can be a significant reason for the failure of drug candidates in later stages.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. By identifying the key features of known active molecules, a pharmacophore model can be constructed for a specific target. This model can then be used to virtually screen large compound libraries to identify other molecules, including novel indole derivatives, that possess the required features and are therefore likely to be active. Common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Advanced Preclinical in Vitro Biological Evaluation of 3 Pyrrolidin 3 Yl 1h Indole Derivatives

Radioligand Binding Assays for Receptor Affinity and Selectivity Assessment

Radioligand binding assays are fundamental in early-stage drug discovery to determine the affinity and selectivity of novel compounds for specific biological targets. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor. For derivatives of 3-pyrrolidin-3-yl-1H-indole, these studies have been crucial in identifying their potential as modulators of various neuroreceptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

Research has focused on modifying the pyrrolidine (B122466) and indole (B1671886) rings to optimize binding affinity and selectivity. For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been evaluated for their affinity towards the serotonin transporter (SERT) and the 5-HT1A receptor, both critical targets in the treatment of depression. mdpi.com Substitutions at the C-5 position of the indole ring with electron-withdrawing or -donating groups have been shown to significantly influence binding. A fluorine atom at the C-5 position (Compound 10 in the cited study) resulted in a high affinity for the 5-HT1A receptor (Ki = 128 nM), while a methoxy (B1213986) group (Compound 11) conferred high affinity for SERT (Ki = 9.2 nM). mdpi.com

Furthermore, these derivatives have been profiled against a panel of other receptors to assess their selectivity. In a multi-receptor binding study, select compounds showed low affinity for 5-HT2A, 5-HT6, and 5-HT7 receptors, indicating a desirable selective profile. mdpi.com Some analogues also demonstrated significant affinity for the dopamine D2 receptor, with Ki values in the low nanomolar range, suggesting potential for multi-target therapies. nih.gov

Another series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles has been explored for its potent and selective agonist activity at the h5-HT1D receptor, a target for anti-migraine therapies. acs.org Modifications on the pyrrolidine ring led to compounds with nanomolar affinity for the h5-HT1D receptor and over 100-fold selectivity against the h5-HT1B receptor, a significant finding as differentiation between these subtypes is challenging but desirable to reduce potential side effects. acs.org

Compound Derivative ClassTarget Receptor/TransporterKey SubstitutionsBinding Affinity (Ki) [nM]Reference
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione5-HT1A5-Fluoro on indole128 mdpi.com
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dioneSERT5-Methoxy on indole9.2 mdpi.com
3-(1H-indol-3-yl)pyrrolidine-2,5-dione analogueD2Methoxy on indole13.0 nih.gov
3-[2-(pyrrolidin-1-yl)ethyl]indole derivativeh5-HT1DMethylbenzylamine on pyrrolidineNanomolar range acs.org
endo-trans-3-(N-pyrrolidinyl)-2-(3'-indolyl)bicyclo[2.2.2]oct-5-ene5-HT1AConformationally restrictedHigh Potency nih.gov

Enzyme Inhibition and Activation Studies

Beyond receptor binding, the potential of 3-pyrrolidin-3-yl-1H-indole derivatives as enzyme inhibitors has been extensively investigated. These studies are critical for identifying compounds that can modulate enzymatic pathways involved in disease pathophysiology. Key enzyme targets for this class of compounds include monoamine oxidases (MAOs) and various protein kinases.

Monoamine oxidase-B (MAO-B) is a primary target for the treatment of neurodegenerative disorders like Parkinson's disease. Several indole-based derivatives have been shown to be potent and selective MAO-B inhibitors. nih.govmdpi.com For example, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was identified as a highly potent MAO-B inhibitor with an IC50 value of 0.036 µM, while showing very weak inhibition of the MAO-A isoform (IC50 = 150 µM). mdpi.com Kinetic studies revealed a competitive mode of inhibition for some of the most potent derivatives. researchgate.net

In the field of oncology, protein kinases are crucial targets. Indole derivatives have been developed as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinases (ERK). nih.govnih.govnih.gov A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which incorporate a pyrrolidine moiety, were evaluated as EGFR inhibitors. The most potent derivative demonstrated an IC50 value of 68 nM against wild-type EGFR. nih.gov Similarly, exploration of the 3-position of the pyrrolidine ring in other scaffolds led to the discovery of potent ERK1/2 inhibitors. nih.gov

Another important enzyme target is aromatase (P450 arom), which is involved in estrogen biosynthesis and is a key target in hormone-dependent cancers. 3-(1-Azolylmethyl)-1H-indole derivatives have shown potent inhibitory activity, with an IC50 value as low as 0.0718 µM for a 4-fluoro N-benzyl derivative. nih.gov

Compound Derivative ClassTarget EnzymeInhibition Value (IC50 / Ki)Mode of InhibitionReference
Indole-based oxadiazoleMAO-BIC50 = 0.036 µM- mdpi.com
Indole-based benzamideMAO-BKi = 0.03 µMReversible nih.gov
Indole-based pyrazine-2-carboxamideMAO-BKi = 94.52 nMCompetitive researchgate.net
5-chloro-indole-2-carboxamideEGFRWTIC50 = 68 nM- nih.gov
3-(1-Azolylmethyl)-1H-indoleAromatase (P450 arom)IC50 = 0.0718 µM- nih.gov

Cell-Based Assays for Molecular Target Engagement and Pathway Modulation

Derivatives of the 3-pyrrolidin-3-yl-1H-indole scaffold have demonstrated significant anti-proliferative effects in various human cancer cell lines. For instance, pyrazolinyl-indole derivatives showed remarkable cytotoxic activities against panels of leukemia, colon, breast, and other cancer cell lines. mdpi.com Indole-3-carbinol, a related natural product, and its derivatives suppress the proliferation of breast, prostate, and colon cancer cells. nih.gov The anti-cancer activity is often linked to the induction of apoptosis. Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives have been developed as highly potent inhibitors of the MDM2-p53 interaction, a key pathway in tumor suppression. researchgate.net

Mechanistic studies have revealed that these compounds can induce cell cycle arrest, often at the G2/M or G1/S phase. researchgate.netnih.gov The apoptotic effects are frequently shown to be caspase-dependent. For example, certain benzyl-pyrrolidine-3-ol analogues and 5-chloro-indole-2-carboxamides were found to activate caspase-3, a key executioner caspase in the apoptotic cascade. nih.govmonash.edu

Furthermore, these compounds have been shown to modulate critical signaling pathways. Indole derivatives can interfere with the PI3K/Akt/mTOR and MAPK signaling pathways, which are central to cancer cell growth and survival. nih.govmdpi.com For example, 3,3'-diindolylmethane, a metabolite of indole-3-carbinol, induces pro-apoptotic responses in cervical cancer cells that are associated with the MAPK and PI3K signaling pathways. mdpi.com

Compound Derivative ClassCell Line(s)Observed EffectMolecular Mechanism / PathwayReference
5-chloro-indole-2-carboxamidePanc-1 (Pancreatic)Apoptosis InductionCaspase-3 activation nih.gov
Benzyl-pyrrolidine-3-ol analoguesHL-60 (Leukemia)Apoptosis InductionCaspase-3 activation monash.edu
Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one-Anti-proliferativeMDM2-p53 inhibition researchgate.net
3,3'-diindolylmethaneSiHa (Cervical)Apoptosis, Anti-proliferativeModulation of MAPK and PI3K pathways mdpi.com
Thiophen-2-yl-1H-indole derivativesHCT-116 (Colon)Cell Cycle Arrest- nih.gov

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Human Liver Microsomes)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. In vitro assays using subcellular fractions, most commonly human liver microsomes (HLMs), are standard practice in early drug discovery to predict in vivo metabolic clearance. srce.hrnih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

The metabolic stability is typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr A short half-life and high clearance in HLMs suggest that the compound is likely to be rapidly metabolized in the body, potentially leading to low exposure and reduced efficacy. srce.hr

Compound ClassIn Vitro SystemParameterValueStability ClassificationReference
General NCEsHuman Liver Microsomest1/2> 30 minStable nih.gov
General NCEsHuman Liver Microsomest1/2< 30 minUnstable nih.gov
Verapamil (Reference)Human Liver Microsomest1/242.92 minModerately Stable mdpi.com
Verapamil (Reference)Human Liver MicrosomesCLint40.50 mL/min/kgIntermediate Clearance mdpi.com
Imipramine (Reference)Human Liver Microsomest1/2> 60 minStable researchgate.net

High-Throughput Screening (HTS) Methodologies for Novel Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" with activity against a specific biological target. nih.govnih.gov This process utilizes automation, miniaturization, and sensitive detection methods to screen hundreds of thousands of compounds per day. nih.gov

For the discovery of novel 3-pyrrolidin-3-yl-1H-indole analogues, HTS can be applied in several ways. Target-based screening involves developing an assay for a specific protein, such as a receptor or enzyme, and screening libraries to find compounds that modulate its activity. semanticscholar.org For example, a fluorescence-based binding assay could be used to screen for new ligands of a specific serotonin receptor, or an enzymatic assay could identify new kinase inhibitors.

Alternatively, phenotypic screening involves using cell-based assays to screen for compounds that produce a desired change in cell behavior, such as inducing apoptosis in cancer cells or preventing viral replication, without a priori knowledge of the specific molecular target. semanticscholar.org

An example of a screening campaign that identified a related scaffold involved the screening of an in-house library which identified 3-substituted-1H-imidazol-5-yl-1H-indoles as having weak antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This initial "hit" prompted the synthesis and evaluation of a focused library of analogues, leading to the identification of potent derivatives with MIC values ≤ 0.25 µg/mL. This demonstrates the typical HTS workflow: a primary screen identifies initial hits, which are then validated and optimized through medicinal chemistry to generate potent "leads". jfda-online.com The vast chemical space that can be explored with HTS makes it a powerful tool for discovering novel and structurally diverse analogues based on the 3-pyrrolidin-3-yl-1H-indole scaffold.

Lead Optimization and Rational Design Principles Applied to the 3 Pyrrolidin 3 Yl 1h Indole Scaffold

Strategies for Chemical Modification and Property Enhancement

The modification of the 3-pyrrolidin-3-yl-1H-indole scaffold can be approached by targeting several key positions: the indole (B1671886) nitrogen, various positions on the indole ring, the pyrrolidine (B122466) nitrogen, and the carbon backbone of the pyrrolidine ring. Each modification presents an opportunity to modulate properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and receptor affinity. ufrj.br

Modifications of the Indole Moiety:

N1-Substitution: The indole nitrogen can be alkylated or arylated to explore new binding interactions and improve pharmacokinetic properties. For instance, the introduction of small alkyl groups can increase lipophilicity, potentially enhancing membrane permeability.

Ring Substitution: Substitution on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) with electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the indole ring and its ability to engage in π-stacking or hydrogen bonding interactions. Studies on related scaffolds have shown that introducing electron-withdrawing groups, such as halogens, can increase biological activity. researchgate.net

Modifications of the Pyrrolidine Ring:

N-Substitution: The pyrrolidine nitrogen is a common site for modification, allowing for the introduction of a wide variety of substituents to probe for additional binding pockets and modulate basicity. Reduced basicity through strategic fluorination of N-alkyl substituents in related scaffolds has been shown to improve oral absorption. acs.org

Backbone Functionalization: The carbon atoms of the pyrrolidine ring can be functionalized to introduce new stereocenters and substituents. For example, in the closely related 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold, the pyrrolidine ring itself is part of a succinimide (B58015) moiety, indicating that significant modifications to the pyrrolidine core can be tolerated and can impart specific biological activities. researchgate.net

Bioisosteric Replacement:

A key strategy for property enhancement is bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties. nih.gov For the 3-pyrrolidin-3-yl-1H-indole scaffold, this could involve:

Pyrrolidine Ring Analogs: The pyrrolidine ring can be replaced with other saturated heterocycles such as piperidine (B6355638) or morpholine (B109124) to alter the geometry and basicity of the molecule. nih.gov

Derivatization for Lead Identification and Refinement

Lead identification and refinement is an iterative process of designing, synthesizing, and testing new analogs to build a comprehensive structure-activity relationship (SAR). researchgate.net For the 3-pyrrolidin-3-yl-1H-indole scaffold, derivatization efforts often focus on creating focused libraries of compounds with systematic variations.

A study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives provides a strong model for this process. In this work, a lead compound, AC015, was identified with dual affinity for the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor. researchgate.net The subsequent lead optimization campaign involved several key derivatizations:

Indole Ring Derivatization: A series of analogs were synthesized with different substituents at the 5-position of the indole ring. The SAR indicated that electron-withdrawing groups at this position generally led to increased biological activity. researchgate.net

Pyrrolidine N-Substitution: The pyrrolidine nitrogen was functionalized with various alkyl chains linked to a 7-azaindole (B17877) moiety. The length and nature of this linker were systematically varied to optimize receptor and transporter affinity. researchgate.net

The findings from this study are summarized in the table below, showcasing how systematic derivatization can refine the pharmacological profile of a lead compound.

Compound IDIndole R1 GroupPyrrolidine N-SubstituentSERT Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)
AC015 (Lead) H[Linker]-Aryl---
4 5-F[Linker]-7-Azaindole47.0>1000>1000
11 H[Linker]-7-Azaindole9.2128.051.0

Data adapted from a study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, a closely related scaffold. researchgate.net

This data illustrates a common outcome in lead optimization: modifications can enhance potency for one target while altering selectivity for others. Compound 11 showed high affinity for SERT and D2 receptors, while compound 4 displayed a more selective profile for SERT. researchgate.net This process of generating and testing derivatives allows medicinal chemists to tailor compounds for a desired biological effect.

Application of Advanced Medicinal Chemistry Principles in Scaffold Diversification

Beyond simple derivatization, advanced medicinal chemistry principles are applied to achieve significant diversification of the 3-pyrrolidin-3-yl-1H-indole scaffold, aiming to discover novel chemical entities with improved drug-like properties. nih.gov

Scaffold Hopping:

This strategy involves replacing the core scaffold with a structurally different moiety that maintains a similar three-dimensional arrangement of key pharmacophoric features. For the 3-pyrrolidin-3-yl-1H-indole core, a scaffold hop could involve replacing the indole with a benzisoxazole or an imidazo[1,2-a]pyrazine, which can present similar hydrogen bond donors and acceptors in a different chemical context. ufrj.br This can lead to compounds with entirely new intellectual property space and potentially improved pharmacokinetic profiles.

Fragment-Based and Structure-Based Design:

If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. Docking studies can predict how analogs of the 3-pyrrolidin-3-yl-1H-indole scaffold might bind to the active site, guiding the design of new derivatives with enhanced interactions. For example, if a hydrophobic pocket is identified near the indole ring, derivatives with lipophilic substituents at the 5- or 6-position could be designed to fill this pocket and increase binding affinity.

Stereochemistry and Conformational Constraint:

The pyrrolidine ring in the scaffold is non-planar and can adopt different conformations. researchgate.net The stereochemistry at the 3-position is critical and can significantly impact biological activity. Synthesizing enantiomerically pure versions of 3-pyrrolidin-3-yl-1H-indole derivatives is often a key step in lead optimization. nih.gov Furthermore, introducing conformational constraints, such as incorporating the pyrrolidine into a bicyclic system, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects by minimizing binding to other receptors.

Through the systematic application of these principles—from targeted chemical modifications and iterative derivatization to advanced strategies like scaffold hopping and stereochemical control—the 3-pyrrolidin-3-yl-1H-indole scaffold can be effectively optimized to yield potent and selective drug candidates for a range of therapeutic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.